Methyl 3-hydroxy-1H-indole-2-carboxylate
Overview
Description
“Methyl 3-hydroxy-1H-indole-2-carboxylate” is a chemical compound with the molecular formula C10H9NO3 . It is a derivative of indole, a heterocyclic compound that is prevalent in many natural products and synthetic pharmaceuticals .
Physical And Chemical Properties Analysis
“Methyl 3-hydroxy-1H-indole-2-carboxylate” is a solid or liquid compound with a molecular weight of 191.19 . It is stored in a sealed, dry environment at 2-8°C .Scientific Research Applications
Synthesis of Novel Derivatives: Methyl 3-hydroxy-1H-indole-2-carboxylate is used in the synthesis of novel indole derivatives, including 3-hydroxy, 3-alkoxy, and 3-alkyl indole-2-carboxylic acids and esters. These compounds have potential applications in medicinal chemistry and drug design (Unangst et al., 1987).
Anticancer Activity: Derivatives of methyl indole-3-carboxylate, such as methyl 1-(3′-indolylmethane)-indole-3-carboxylate, have been synthesized and evaluated for their anticancer activity. These compounds have shown potential in inhibiting the growth of various cancer cell lines, indicating their significance in cancer research (Niemyjska et al., 2012).
Manufacturing Synthesis: The compound has been used in manufacturing synthesis, demonstrating the feasibility of large-scale production of derivatives like 5-hydroxy-2-methyl-1H-indole-3-carboxylic acid ethyl ester. This highlights its industrial significance in chemical synthesis (Huang et al., 2010).
Alkylation for Pyrimidine Synthesis: Methyl 3-hydroxyindole-2-carboxylate has been used to study regioselectivity in alkylation reactions, illustrating its use in synthesizing indole-fused heterocycles. These compounds are of interest for their potential medicinal properties, such as anti-allergy and CNS activities (Bourlot & Mérour, 1995).
Conformational Studies: The compound is instrumental in synthesizing novel tryptophan analogs for peptide and peptoid conformation elucidation studies. These derivatives help in understanding the structural and functional aspects of peptides and proteins (Horwell et al., 1994).
Antiviral Activity: Certain derivatives of Methyl 3-hydroxy-1H-indole-2-carboxylate have been explored for their antiviral properties, particularly against viruses like influenza and hepatitis C virus. This indicates its potential in developing new antiviral therapies (Ivachtchenko et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl 3-hydroxy-1H-indole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-14-10(13)8-9(12)6-4-2-3-5-7(6)11-8/h2-5,11-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHRXPKBLHFSXTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2N1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10392549 | |
Record name | Methyl 3-hydroxy-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10392549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-hydroxy-1H-indole-2-carboxylate | |
CAS RN |
31827-04-0 | |
Record name | Methyl 3-hydroxy-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10392549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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